molecular formula C9H6Cl2N4O2 B11805806 Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11805806
M. Wt: 273.07 g/mol
InChI Key: IMPAQZPOYMFTMI-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that combines a pyridine ring with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloropyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with methyl propiolate to yield the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The chlorines on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or cell signaling cascades.

Comparison with Similar Compounds

  • Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxamide
  • Ethyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
  • Methyl 2-(3,5-dichloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Comparison: this compound is unique due to its specific substitution pattern and the presence of both pyridine and triazole rings This combination imparts unique chemical and biological properties, making it a versatile compound for various applications

Properties

Molecular Formula

C9H6Cl2N4O2

Molecular Weight

273.07 g/mol

IUPAC Name

methyl 2-(3,5-dichloropyridin-2-yl)triazole-4-carboxylate

InChI

InChI=1S/C9H6Cl2N4O2/c1-17-9(16)7-4-13-15(14-7)8-6(11)2-5(10)3-12-8/h2-4H,1H3

InChI Key

IMPAQZPOYMFTMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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